6-cyclohexyl-1-(4-methoxyphenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
6-cyclohexyl-1-(4-methoxyphenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a cyclohexyl group, a methoxyphenyl group, and a thioxo group
Preparation Methods
The synthesis of 6-cyclohexyl-1-(4-methoxyphenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves multiple steps, including the formation of the pyrimidine ring and the introduction of the cyclohexyl and methoxyphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-cyclohexyl-1-(4-methoxyphenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents. For example:
1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide: This compound has a similar pyrimidine core but different substituents, leading to different properties and applications.
Cyclohexyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine: Another pyrimidine derivative with a cyclohexyl group, but with different functional groups attached.
The uniqueness of 6-cyclohexyl-1-(4-methoxyphenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H24N4O2S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
6-cyclohexyl-1-(4-methoxyphenyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H24N4O2S/c1-25-15-9-7-14(8-10-15)23-17-16(18(24)21-19(23)26)11-22(12-20-17)13-5-3-2-4-6-13/h7-10,13,20H,2-6,11-12H2,1H3,(H,21,24,26) |
InChI Key |
MXLJJLHEYMSOKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CN(CN3)C4CCCCC4)C(=O)NC2=S |
Origin of Product |
United States |
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